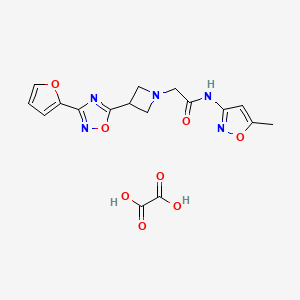

2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide oxalate

Description

Propriétés

IUPAC Name |

2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O4.C2H2O4/c1-9-5-12(18-23-9)16-13(21)8-20-6-10(7-20)15-17-14(19-24-15)11-3-2-4-22-11;3-1(4)2(5)6/h2-5,10H,6-8H2,1H3,(H,16,18,21);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQWOPSUOABJBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC=CO4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide oxalate is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant studies and data.

Chemical Structure

The structure of the compound can be broken down into several key components:

- Furan ring : A five-membered aromatic ring containing oxygen.

- Oxadiazole moiety : A five-membered ring containing two nitrogen atoms and one oxygen atom.

- Azetidine ring : A four-membered saturated heterocyclic ring.

- Isoxazole group : A five-membered ring containing nitrogen and oxygen.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For example, derivatives of 1,3,4-oxadiazole have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 1,3,4-Oxadiazole Derivative | 4–8 | M. tuberculosis (resistant strains) |

| N-dodecyl derivative | 8–16 | M. kansasii |

| Compound D22a | 1.56 | Staphylococcus aureus |

The presence of the furan and isoxazole rings in the compound may enhance its lipophilicity and interaction with bacterial membranes, contributing to its antimicrobial efficacy .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been explored in various studies. Compounds with similar structures have shown cytotoxic effects on cancer cell lines. For instance, a study on thiazolidinone analogs indicated that modifications in the oxadiazole moiety could lead to increased anticancer activity .

Case Study:

A recent study evaluated a series of compounds related to oxadiazoles for their ability to inhibit cancer cell proliferation. The results demonstrated that compounds with electron-donating groups at specific positions exhibited enhanced activity against breast cancer cell lines .

Antioxidant Activity

The antioxidant properties of compounds containing the oxadiazole moiety have also been reported. These compounds can scavenge free radicals and reduce oxidative stress in cells. The substitution pattern on the oxadiazole ring significantly influences its antioxidant capacity .

Structure–Activity Relationship (SAR)

The biological activity of the compound can be influenced by its structural features:

- Electron-donating vs. Electron-withdrawing groups : The presence of electron-donating groups at specific positions can enhance biological activity by stabilizing reactive intermediates.

- Alkyl chain length : Studies suggest that longer alkyl chains in derivatives improve antimicrobial activity against certain pathogens .

Applications De Recherche Scientifique

Table 1: Structural Components

| Component | Structure |

|---|---|

| Furan Ring | C4H4O |

| Oxadiazole | C2H2N2O2 |

| Isoxazole | C3H3N3O |

| Azetidine | C4H8N |

Anticancer Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain oxadiazole derivatives can inhibit the proliferation of cancer cell lines such as HCT-116 and MCF-7, demonstrating IC50 values in the low micromolar range . The incorporation of the furan and isoxazole moieties may enhance the bioactivity of the compound by improving its interaction with biological targets.

Antiviral Properties

The compound's structural components suggest potential antiviral activity. Similar compounds have been investigated for their ability to inhibit viral replication, particularly in models of Hepatitis B virus (HBV). Molecular docking studies indicate that such compounds could effectively interact with viral proteins, potentially leading to novel antiviral therapies .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of oxadiazole derivatives in models of neurodegenerative diseases. The ability to modulate oxidative stress and inflammatory pathways positions these compounds as promising candidates for further development in treating conditions like Alzheimer's disease.

Organic Electronics

The unique electronic properties of compounds containing furan and oxadiazole units make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These materials can improve charge transport and stability in electronic devices due to their favorable energy levels .

Sensor Development

The compound's reactivity can be harnessed for developing chemical sensors. The incorporation of specific functional groups allows for selective detection of various analytes, including heavy metals and biomolecules, facilitating advancements in environmental monitoring and biomedical diagnostics.

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of oxadiazole derivatives demonstrated that modifications to the furan ring significantly influenced anticancer activity. The derivative containing the azetidine moiety exhibited enhanced cytotoxicity against multiple cancer cell lines compared to its predecessors. This finding underscores the importance of structural optimization in drug design .

Case Study 2: Molecular Docking Studies on Antiviral Activity

In a molecular docking study aimed at assessing antiviral potential, several derivatives were evaluated against HBV proteins. The results indicated strong binding affinities for certain compounds, suggesting that modifications to the isoxazole group could enhance efficacy against viral targets .

Q & A

Basic: What are the key synthetic steps for preparing 2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide oxalate?

The synthesis typically involves three stages:

Oxadiazole ring formation : Cyclization of a hydrazide precursor with a carboxylic acid derivative under dehydrating conditions (e.g., POCl₃ or DCC) .

Azetidine coupling : Introduction of the azetidine moiety via nucleophilic substitution or reductive amination, often requiring anhydrous solvents (e.g., DMF or THF) .

Oxalate salt formation : Acid-base reaction with oxalic acid to improve solubility and stability .

Critical parameters: Temperature control (60–100°C), solvent selection (polar aprotic solvents for cyclization), and reaction time (6–24 hours) are optimized to achieve >70% yield .

Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., furan C-H protons at δ 6.3–7.4 ppm) and azetidine ring conformation .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₁N₅O₆: 428.15) .

- X-ray crystallography : Resolves stereochemistry but is challenging due to oxadiazole ring flexibility .

Basic: How is the compound’s bioactivity assessed in preclinical studies?

- In vitro assays :

- Enzyme inhibition : IC₅₀ values against kinases or proteases (e.g., COX-2) via fluorogenic substrates .

- Antimicrobial activity : MIC determination against Gram-positive/negative strains .

- Molecular docking : Predicts binding affinity to targets (e.g., EGFR or PARP) using AutoDock Vina .

Advanced: How do structural modifications (e.g., furan vs. phenyl substituents) influence bioactivity?

Comparative SAR studies reveal:

| Substituent | Bioactivity Trend | Rationale |

|---|---|---|

| Furan-2-yl | Enhanced antimicrobial activity | Increased π-π stacking with bacterial DNA . |

| Phenyl | Higher kinase inhibition | Hydrophobic interactions with enzyme pockets . |

| 5-Methylisoxazole | Improved solubility | Polar acetamide group enhances water interaction . |

| Contradictions in cytotoxicity data (e.g., furan vs. thiazole analogs) require further in vivo validation . |

Advanced: What challenges arise in resolving crystallographic data for this compound?

- Oxadiazole ring flexibility : Dynamic disorder complicates electron density mapping .

- Azetidine puckering : Chair vs. boat conformations reduce diffraction quality .

Solution: Low-temperature (100 K) crystallography with synchrotron radiation improves resolution (<1.0 Å) .

Advanced: How can computational methods optimize synthetic pathways?

- Reaction path searching : Quantum chemical calculations (e.g., DFT) identify low-energy intermediates .

- Machine learning : Predicts optimal solvents/catalysts (e.g., DMF vs. acetonitrile) from historical data .

- In silico purity modeling : Correlates reaction conditions (pH, temp) with byproduct formation .

Advanced: How to address contradictions between in vitro and in silico bioactivity data?

- Purity verification : Re-test compounds with ≥98% HPLC purity to exclude batch variability .

- Assay conditions : Adjust buffer pH (e.g., 7.4 vs. 6.5) to mimic physiological environments .

- Metabolite interference : Use LC-MS to identify degradation products during screening .

Advanced: What methodologies validate in vivo efficacy and pharmacokinetics?

- Animal models :

- Xenograft mice : Tumor volume reduction studies (dose: 10–50 mg/kg/day) .

- PK/PD profiling : Plasma half-life (t₁/₂) measurement via LC-MS/MS .

- Toxicity screening : Histopathology and liver/kidney function tests .

Advanced: How does the oxalate counterion impact physicochemical properties?

| Property | Oxalate Salt | Free Base |

|---|---|---|

| Solubility | 12 mg/mL (H₂O) | 0.5 mg/mL (H₂O) |

| Stability | Stable at 25°C/60% RH | Hygroscopic |

| Trade-off: Oxalate improves bioavailability but may alter crystallization kinetics . |

Advanced: What green chemistry approaches reduce environmental impact during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.